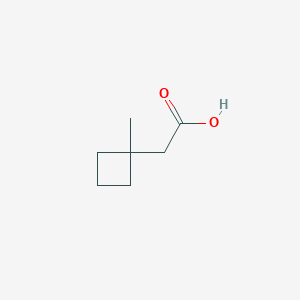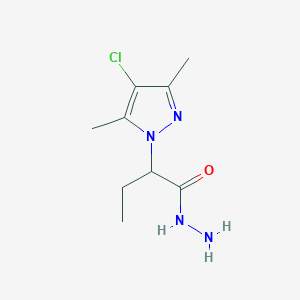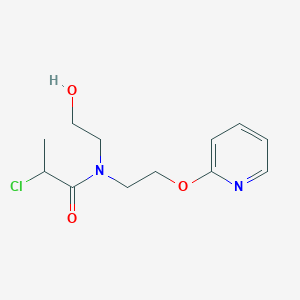
2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide, also known as CPMEA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of thioacetamides and has shown promising results in various studies.
Applications De Recherche Scientifique
Metabolism of Chloroacetamide Herbicides : One area of research involves the metabolism of chloroacetamide herbicides, where compounds similar to 2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide are studied for their transformation and effects in biological systems. Studies have shown that chloroacetamide herbicides undergo complex metabolic activation pathways in liver microsomes of humans and rats, potentially leading to carcinogenic metabolites. This research highlights the importance of understanding the metabolic fate of such compounds to assess their environmental and health impacts (Coleman et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibitors : Another significant area of application is in the synthesis of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in the regulation of insulin and leptin signaling pathways. Derivatives of the compound have been synthesized and evaluated for their PTP1B inhibitory activity, showing potential as therapeutic agents for treating diabetes and obesity (Saxena et al., 2009).
Chemoselective Acetylation : Research has also explored the chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs. This process involves catalysis by immobilized lipase, demonstrating the versatility of acetamide derivatives in facilitating selective organic synthesis reactions. Such studies are pivotal for developing efficient methods to produce pharmaceutical intermediates (Magadum & Yadav, 2018).
Pharmacological Activities : The exploration of novel acetamide derivatives for their potential pharmacological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, is another area of application. These studies are crucial for the discovery and development of new therapeutic agents with improved efficacy and safety profiles (Rani et al., 2016).
Herbicide Soil Interaction : Additionally, the interaction of chloroacetamide herbicides with soil and their effect on agricultural crops is a significant research domain. Understanding the adsorption, mobility, and phytotoxicity of these compounds in relation to soil properties can inform better agricultural practices and herbicide design (Banks & Robinson, 1986).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-15-10-6-5-9-14(15)16(21-2)11-18-17(19)12-22-13-7-3-4-8-13/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUUSJABDGTDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CSC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)
![3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2499117.png)


![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)

![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)
![[6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2499128.png)